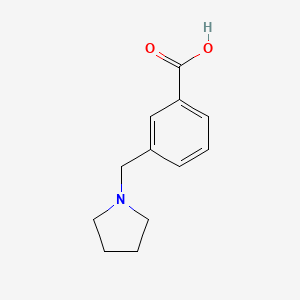

3-(Pyrrolidin-1-ylmethyl)benzoic acid

Description

Contextualization within Benzoic Acid and Pyrrolidine (B122466) Chemical Space

3-(Pyrrolidin-1-ylmethyl)benzoic acid is a derivative of both benzoic acid and pyrrolidine, two classes of compounds with significant histories in chemistry and pharmacology. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are widely used as precursors in the synthesis of a vast array of more complex organic molecules. ontosight.ai The carboxylic acid group can undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration.

The pyrrolidine ring is a five-membered saturated nitrogen-containing heterocycle that is a core structural component of numerous natural products and synthetic drugs. nih.gov This ring system is not merely a passive component of a molecule; its three-dimensional structure and the basicity of the nitrogen atom can play crucial roles in a molecule's interaction with biological targets. unipa.it The pyrrolidine scaffold is prized in medicinal chemistry for its ability to introduce conformational rigidity and to serve as a platform for stereochemically defined substituents, which can be critical for target binding and biological activity.

By combining the benzoic acid and pyrrolidine motifs, this compound represents a molecular scaffold that can be readily modified at either the carboxylic acid group or the pyrrolidine nitrogen, allowing for the systematic exploration of chemical space in drug discovery and materials science.

Significance as a Fundamental Chemical Scaffold and Synthetic Intermediate

The primary significance of this compound in contemporary research lies in its role as a versatile chemical scaffold and synthetic intermediate. Chemical suppliers list this compound and its hydrochloride salt as building blocks for organic synthesis, indicating its utility in the construction of more complex molecular architectures.

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its value can be inferred from the synthetic utility of its constituent parts. The carboxylic acid group can be converted into esters, amides, or acid halides, enabling the attachment of a wide variety of other molecular fragments. The pyrrolidine nitrogen, being a tertiary amine, can participate in salt formation and can influence the physicochemical properties of the molecule, such as solubility and crystallinity.

A plausible and common method for the synthesis of this compound, based on analogous chemical transformations, would involve the reaction of a 3-(halomethyl)benzoic acid, such as 3-(chloromethyl)benzoic acid or 3-(bromomethyl)benzoic acid, with pyrrolidine. In this nucleophilic substitution reaction, the nitrogen atom of the pyrrolidine ring would displace the halide on the benzylic carbon, forming the carbon-nitrogen bond and yielding the final product. A base is typically used to neutralize the hydrogen halide byproduct. This synthetic approach is exemplified in a patent for the synthesis of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which is prepared by reacting 4-(Chloromethyl)benzoic acid with N-methylpiperazine. google.com

Overview of Current Academic Research Trajectories

Direct academic research focusing specifically on the biological activities or material properties of this compound is limited. However, the broader research context of molecules containing both benzoic acid and pyrrolidine moieties is very active. Research in this area often explores the development of new therapeutic agents.

For instance, derivatives of N-benzylbenzamides, which share a similar structural arrangement, have been investigated as modulators of biological targets like soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma (PPARγ), which are relevant to metabolic syndrome. acs.org Other research has explored benzyl (B1604629) and benzoyl benzoic acid derivatives as inhibitors of bacterial RNA polymerase-sigma factor interactions, highlighting the potential for antimicrobial applications. nih.gov

Furthermore, the pyrrolidine ring is a key component in a multitude of research endeavors, from the development of inhibitors for enzymes like USP1/UAF1 deubiquitinase for anticancer activity to the synthesis of analogs of neuroactive amino acids that interact with ionotropic glutamate (B1630785) receptors. acs.orgnih.gov Given these active research areas, it is plausible that this compound is being used as an intermediate in the synthesis of proprietary compounds within academic and industrial drug discovery programs, even if the specific details of this use are not yet in the public domain. The future publication of research involving this scaffold will likely shed more light on its specific applications and contributions to the advancement of chemical and biomedical sciences.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWICTTOVWSNXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588306 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-41-9 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrrolidin 1 Ylmethyl Benzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-(pyrrolidin-1-ylmethyl)benzoic acid reveals two primary disconnection points that inform the most logical synthetic strategies. The most straightforward approach involves the disconnection of the benzylic C-N bond, which simplifies the molecule into two readily available precursors: a 3-substituted benzoic acid derivative and pyrrolidine (B122466).

Scheme 1: Primary Retrosynthetic Disconnection

This primary disconnection leads to two main synthetic pathways:

Nucleophilic Substitution: This pathway considers a precursor such as 3-(halomethyl)benzoic acid, where the halogen acts as a leaving group for nucleophilic attack by pyrrolidine.

Reductive Amination: This alternative pathway utilizes 3-formylbenzoic acid as the precursor, which can react with pyrrolidine to form an iminium ion intermediate that is subsequently reduced to the target amine.

A secondary, less common disconnection strategy involves breaking the C-C bond between the benzoic acid ring and the methylene (B1212753) bridge. This approach is generally more complex and would likely involve a multi-step synthesis to introduce the methylpyrrolidine moiety to the aromatic ring.

Direct Synthetic Routes

Direct synthetic routes to this compound and its derivatives primarily focus on the efficient formation of the key C-N bond.

Condensation Reactions in Pyrrolidine Ring Formation

While not a direct route to the title compound from acyclic precursors in a single step, the principles of condensation reactions are fundamental to the synthesis of the pyrrolidine ring itself, which is a key starting material. The formation of the pyrrolidine ring can be achieved through various condensation strategies, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Catalyst-Mediated C-N and C-C Bond Construction

Modern synthetic chemistry offers a range of catalyst-mediated reactions for the formation of C-N bonds. For the synthesis of this compound, palladium-catalyzed amination reactions represent a powerful, though less commonly reported, approach. This could involve the cross-coupling of a 3-(halomethyl)benzoic acid derivative with pyrrolidine in the presence of a palladium catalyst and a suitable ligand.

While direct C-C bond construction to form the benzyl-pyrrolidine linkage is less common for this specific target, related catalytic methods could be envisioned. For instance, a Suzuki or other cross-coupling reaction could be employed to first construct a more complex aromatic backbone before the introduction of the pyrrolidin-1-ylmethyl group.

A prevalent and practical direct synthesis involves the nucleophilic substitution of a benzylic halide with pyrrolidine. A common precursor, 3-(bromomethyl)benzoic acid, can be synthesized from 3-methylbenzoic acid (m-toluic acid) via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) prepchem.com. The subsequent reaction with pyrrolidine, typically in the presence of a non-nucleophilic base to neutralize the generated hydrobromic acid, affords this compound in good yield.

Table 1: Synthesis of 3-(Bromomethyl)benzoic Acid

| Starting Material | Reagents | Solvent | Yield | Reference |

| 3-Methylbenzoic acid | N-Bromosuccinimide, AIBN | Carbon tetrachloride | 80.5% | prepchem.com |

Another highly effective direct route is the reductive amination of 3-formylbenzoic acid with pyrrolidine. This two-step, one-pot procedure involves the initial formation of an iminium ion from the condensation of the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity organic-chemistry.orgyoutube.com.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and does not reduce the aldehyde starting material. |

| Sodium Cyanoborohydride (NaBH3CN) | Effective but toxic; requires careful handling. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | "Green" and effective, but may require higher pressures and temperatures. |

Multi-step Convergent and Linear Syntheses

While direct routes are often preferred for their efficiency, multi-step syntheses can be necessary for the preparation of more complex derivatives.

A linear synthesis might start from a simple benzoic acid derivative and sequentially introduce the necessary functional groups. For example, one could start with 3-cyanobenzoic acid, reduce the nitrile to an aminomethyl group, and then perform a double alkylation with a 1,4-dihalobutane to form the pyrrolidine ring. However, this approach is often lower yielding due to the number of steps.

A convergent synthesis would involve the separate synthesis of a functionalized benzoic acid and a substituted pyrrolidine, which are then coupled in a later step. This approach is generally more efficient for the synthesis of a library of derivatives, as different benzoic acid and pyrrolidine fragments can be combined.

Stereoselective and Asymmetric Synthesis of Chiral Analogs

The introduction of chirality into derivatives of this compound can be achieved through several asymmetric synthesis strategies. Chirality can be introduced either on the pyrrolidine ring or, in principle, at the benzylic carbon if it were to be substituted.

A common strategy for accessing chiral pyrrolidine derivatives is to start from a chiral precursor, often derived from the "chiral pool." L-proline and its derivatives are excellent starting materials for the synthesis of a wide variety of enantiomerically pure substituted pyrrolidines researchgate.net. The synthesis would involve coupling a suitably protected chiral pyrrolidine derivative with the benzoic acid moiety.

Alternatively, asymmetric catalysis can be employed to generate chiral pyrrolidines from achiral starting materials. This can be achieved through various methods, including:

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric reactions to form substituted pyrrolidines researchgate.netnih.gov.

Biocatalysis: Enzymes, such as transaminases and imine reductases, can be used to perform stereoselective aminations and reductions to produce chiral amines and their corresponding heterocycles with high enantiomeric excess researchgate.netnih.govacs.org.

Transition Metal Catalysis: Chiral transition metal complexes can catalyze a variety of enantioselective reactions, including hydrogenations and C-N bond-forming reactions, to produce chiral pyrrolidines nih.gov.

Table 3: Approaches to Asymmetric Synthesis of Chiral Pyrrolidine Analogs

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis starting from L-proline or its derivatives. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Proline-catalyzed asymmetric Michael additions to form pyrrolidine precursors. |

| Biocatalysis | Employment of enzymes for stereoselective transformations. | Transaminase-mediated asymmetric synthesis of chiral 2-substituted pyrrolidines. |

| Transition Metal Catalysis | Use of chiral metal complexes to induce stereoselectivity. | Rhodium-catalyzed asymmetric hydrogenation of a pyrroline (B1223166) precursor. |

Derivatization Strategies from Precursor Compounds

The synthesis of a diverse library of this compound derivatives can be achieved by modifying precursor compounds. A key precursor is 3-methylbenzoic acid. Functionalization of the methyl group, for instance through radical halogenation as previously mentioned, provides a handle for the introduction of the pyrrolidine ring prepchem.comgoogle.com.

Further derivatization can be achieved by performing reactions on the carboxylic acid group of the benzoic acid moiety. For example, the carboxylic acid can be converted to an ester, an amide, or an acyl chloride, which can then undergo a variety of subsequent transformations to introduce different functional groups.

Moreover, derivatization can occur on the aromatic ring itself through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position. However, the directing effects of the existing carboxylic acid and the pyrrolidin-1-ylmethyl group would need to be carefully considered.

Another versatile precursor for derivatization is 3-cyanobenzoic acid. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to other functional groups, providing a range of possibilities for creating diverse derivatives google.comgoogle.comgoogleapis.com.

Optimization of Reaction Conditions and Process Efficiency

The industrial-scale synthesis of this compound and its derivatives necessitates a thorough optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. The efficiency of the synthetic process is contingent on several factors, including the choice of reagents, catalysts, solvents, reaction temperature, and purification methods. Two primary synthetic routes are commonly considered for the synthesis of this compound: the N-alkylation of pyrrolidine with a suitable benzoic acid derivative and the reductive amination of a 3-formylbenzoic acid derivative with pyrrolidine.

N-Alkylation Route Optimization

The N-alkylation of pyrrolidine with a derivative of 3-(halomethyl)benzoic acid is a direct approach to forming the target molecule. Key parameters for optimization in this route include the nature of the leaving group on the benzyl (B1604629) moiety, the solvent, the base used, and the reaction temperature.

For instance, the reaction of methyl 3-(bromomethyl)benzoate with pyrrolidine can be systematically optimized by screening different bases and solvents. The selection of an appropriate base is crucial to neutralize the hydrobromic acid formed during the reaction and to facilitate the nucleophilic attack of pyrrolidine. Both inorganic and organic bases can be evaluated.

The choice of solvent plays a significant role in the reaction rate and yield. Solvents are typically chosen based on their ability to dissolve the reactants and their boiling points, which dictate the accessible temperature range for the reaction.

Below is a hypothetical data table illustrating the optimization of the N-alkylation reaction.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 75 |

| 2 | Cs₂CO₃ | Acetonitrile | 80 | 85 |

| 3 | Triethylamine | Acetonitrile | 80 | 60 |

| 4 | K₂CO₃ | DMF | 100 | 82 |

| 5 | Cs₂CO₃ | DMF | 100 | 92 |

| 6 | Cs₂CO₃ | DMSO | 120 | 95 |

Reductive Amination Route Optimization

Reductive amination offers an alternative pathway, typically involving the reaction of 3-formylbenzoic acid or its ester with pyrrolidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. The optimization of this two-step, one-pot reaction focuses on the choice of reducing agent, catalyst, solvent, and pH.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their selectivity for iminium ions over carbonyl groups. The efficiency of the reduction can be influenced by the presence of an acid catalyst, which facilitates the formation of the iminium ion.

The solvent choice is critical for both the imine formation and the reduction step. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are frequently used. Process efficiency can be further enhanced by optimizing the reaction time and temperature to minimize side reactions and maximize the conversion to the final product.

A representative optimization table for the reductive amination of methyl 3-formylbenzoate with pyrrolidine is presented below to illustrate the effect of different parameters on the reaction yield.

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | None | DCM | 25 | 80 |

| 2 | NaBH(OAc)₃ | Acetic Acid | DCM | 25 | 90 |

| 3 | NaBH₃CN | Acetic Acid | DCM | 25 | 85 |

| 4 | NaBH(OAc)₃ | Acetic Acid | THF | 25 | 88 |

| 5 | NaBH(OAc)₃ | Acetic Acid | DCM | 40 | 95 |

| 6 | H₂/Pd-C | None | Methanol | 50 | 92 |

Advanced Spectroscopic and Structural Elucidation of 3 Pyrrolidin 1 Ylmethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While specific experimental data for 3-(Pyrrolidin-1-ylmethyl)benzoic acid is not widely available in the cited literature, a predicted ¹H NMR spectrum can be discussed based on the known chemical shifts of similar structural motifs.

The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzoic acid ring, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring. The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the carboxylic acid and the pyrrolidin-1-ylmethyl substituents. The methylene protons (CH₂) linking the pyrrolidine and benzoic acid moieties would likely produce a singlet in the range of 3.5-4.5 ppm. The protons of the pyrrolidine ring would show characteristic multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom would be more deshielded and appear further downfield compared to the other pyrrolidine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | m |

| Benzylic CH₂ | 3.5 - 4.5 | s |

| Pyrrolidine CH₂ (adjacent to N) | 2.5 - 3.5 | m |

| Pyrrolidine CH₂ | 1.5 - 2.5 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 165-185 ppm. The aromatic carbons would resonate between 120 and 150 ppm, with the carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the methylene group showing distinct chemical shifts due to substituent effects. The benzylic methylene carbon would likely appear in the range of 50-60 ppm. The carbons of the pyrrolidine ring would be observed in the upfield region, with the carbons adjacent to the nitrogen atom appearing more downfield (typically 45-55 ppm) than the other two carbons (typically 20-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 165 - 185 |

| Aromatic C (substituted) | 130 - 150 |

| Aromatic CH | 120 - 135 |

| Benzylic CH₂ | 50 - 60 |

| Pyrrolidine CH₂ (adjacent to N) | 45 - 55 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, helping to establish the spin systems within the benzoic acid and pyrrolidine rings. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine in the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and pyrrolidine groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear as a series of peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C-H stretch | > 3000 | Medium |

| Aliphatic CH₂ | C-H stretch | < 3000 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in FT-IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. The Raman spectrum of this compound would be expected to show a strong C=C stretching band for the aromatic ring around 1600 cm⁻¹. The symmetric stretching of the benzene ring, often referred to as the "ring breathing" mode, would also be a prominent feature. The C-H stretching vibrations would also be visible. The C=O stretch of the carboxylic acid, while strong in the IR, would likely be weaker in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular weight and elemental composition of a compound with high accuracy. For this compound (molecular formula C₁₂H₁₅NO₂), HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous confirmation of its elemental formula.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The most common ion observed for a compound like this would be the protonated molecule, [M+H]⁺.

Although experimental data is not available, computational predictions for various adducts of the hydrochloride salt of the compound can be found in databases. These predictions offer theoretical m/z values that would be targeted in an HRMS analysis.

Table 1: Predicted HRMS Data for this compound Adducts Note: This data is computationally predicted and not from experimental analysis.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 206.11756 |

| [M+Na]⁺ | 228.09950 |

| [M+K]⁺ | 244.07344 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the benzoic acid moiety. The benzene ring contains a conjugated π-electron system that gives rise to characteristic electronic transitions, specifically π → π* transitions. libretexts.orglibretexts.org The presence of the carboxyl group and the pyrrolidinylmethyl substituent on the ring would influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

A typical UV-Vis spectrum for this compound would be expected to show strong absorption bands in the UV region, characteristic of substituted benzene derivatives. However, no specific experimental λmax or molar absorptivity (ε) values have been published.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a detailed structural model of this compound, including bond lengths, bond angles, and torsional angles.

If a suitable single crystal of the compound were analyzed, the resulting data would reveal:

The exact conformation of the molecule in the solid state.

The crystal system and space group, which describe the symmetry of the crystal lattice.

The arrangement of molecules within the crystal, including any intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups) or π-π stacking interactions between the benzene rings. researchgate.net

Currently, there are no published crystallographic studies for this compound, and therefore, its crystal structure has not been determined.

Computational Chemistry and Theoretical Investigations of 3 Pyrrolidin 1 Ylmethyl Benzoic Acid

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Specific NBO analyses detailing the donor-acceptor interactions, charge transfers, and hyperconjugative effects within the 3-(Pyrrolidin-1-ylmethyl)benzoic acid molecule have not been documented.

Quantum Chemical Topology Approaches (e.g., QTAIM, ELF)

There are no available studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) or the Electron Localization Function (ELF) to characterize the chemical bonds and electron density distribution of this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks, have not been generated and published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.tr By analyzing various molecular descriptors, QSAR models can predict the activity of new compounds and guide the design of molecules with enhanced therapeutic properties.

Molecular descriptors for this compound can be categorized into several groups:

Physicochemical Properties: These describe the fundamental physical and chemical characteristics of the molecule. For instance, the Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption and transport. ambeed.com

Topological Descriptors: These are numerical values that represent the topology of the chemical structure, such as the arrangement of atoms and bonds.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals.

Steric Descriptors: These describe the three-dimensional shape and size of the molecule.

| Molecular Descriptor | Value | Interpretation |

|---|---|---|

| Molecular Weight | 191.23 g/mol | The mass of one mole of the compound. |

| Molecular Formula | C11H13NO2 | The elemental composition of the molecule. nih.gov |

| XLogP3 | 1.8 | A measure of the compound's lipophilicity, indicating its preference for a non-polar versus a polar environment. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms, capable of donating a hydrogen bond. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms capable of accepting a hydrogen bond. ambeed.com |

| Rotatable Bond Count | 2 | The number of bonds that can rotate freely, indicating molecular flexibility. ambeed.com |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | The surface area of polar atoms, which is important for predicting cell permeability. nih.gov |

| Heavy Atom Count | 14 | The number of non-hydrogen atoms in the molecule. ambeed.com |

In the absence of direct experimental data for this compound, QSAR studies on related benzoic acid derivatives can provide valuable insights into its potential chemical reactivity. Research on various substituted benzoic acids has shown that descriptors such as hydrophobicity, molar refractivity, and electronic parameters are often correlated with biological activity. nih.govnih.gov

Furthermore, QSAR analyses of p-aminobenzoic acid derivatives have highlighted the importance of electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), in determining their antimicrobial activity. chitkara.edu.in These findings suggest that the electronic properties of the benzoic acid ring and its substituents play a crucial role in its chemical reactivity and biological interactions.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This technique is instrumental in understanding the molecular basis of drug action and in designing new drugs.

While specific molecular docking studies for this compound are not extensively documented, we can infer its potential binding interactions based on studies of structurally similar compounds. The pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules and has been the subject of numerous docking studies. researchgate.netnih.gov

The pyrrolidine ring can engage in various non-covalent interactions with protein targets, including:

Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. pharmablock.com

Van der Waals Interactions: The hydrophobic carbon atoms of the pyrrolidine ring can form favorable van der Waals contacts with non-polar residues in the binding pocket.

Ionic Interactions: If the pyrrolidine nitrogen is protonated, it can form salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785). pharmablock.com

Similarly, the benzoic acid moiety can participate in several key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

Ionic Interactions: The carboxylate group can form salt bridges with positively charged residues such as lysine (B10760008) or arginine.

Pi-Pi Stacking: The aromatic ring of the benzoic acid can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Pyrrolidine Ring | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Van der Waals Interactions | Leucine, Isoleucine, Valine, Alanine | |

| Ionic Interactions (if protonated) | Aspartate, Glutamate | |

| Benzoic Acid Moiety | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Histidine, Aspartate, Glutamate |

| Ionic Interactions (carboxylate) | Lysine, Arginine, Histidine | |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

Chemical Reactivity and Functionalization of 3 Pyrrolidin 1 Ylmethyl Benzoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is an electron-withdrawing group that can undergo a variety of classic organic reactions, including nucleophilic acyl substitution.

Esterification is a fundamental reaction of carboxylic acids, converting them into esters. For 3-(Pyrrolidin-1-ylmethyl)benzoic acid, this transformation is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The reaction is reversible, and to achieve high yields, conditions are often manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed. libretexts.org

A key consideration for this specific molecule is the presence of the basic pyrrolidine (B122466) nitrogen. Under the acidic conditions required for Fischer esterification, this nitrogen atom will be protonated, forming a substituted ammonium (B1175870) salt. This can influence the compound's solubility and may require careful selection of solvents and reaction conditions.

Alternative, milder methods that avoid strong acids can also be employed. These include reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base or using coupling agents that activate the carboxyl group for attack by the alcohol.

Table 1: Representative Esterification Reactions

| Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic), heat | Methyl 3-(pyrrolidin-1-ylmethyl)benzoate |

| Ethanol | HCl (gas), reflux | Ethyl 3-(pyrrolidin-1-ylmethyl)benzoate |

| Benzyl (B1604629) alcohol | Dicyclohexylcarbodiimide (DCC) | Benzyl 3-(pyrrolidin-1-ylmethyl)benzoate |

| Iodomethane | K₂CO₃, DMF | Methyl 3-(pyrrolidin-1-ylmethyl)benzoate |

The carboxylic acid can be converted into a diverse range of amides by reaction with primary or secondary amines. libretexts.org Direct reaction between the carboxylic acid and an amine is generally unfavorable at room temperature as it results in an acid-base reaction to form a stable ammonium carboxylate salt. Therefore, the reaction typically requires either high temperatures to drive off water or the use of a coupling agent to activate the carboxylic acid. researchgate.net

Common activating agents include carbodiimides (e.g., DCC, EDCI) or converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride. When using reagents like thionyl chloride, the tertiary amine of the pyrrolidine ring will first be converted to its hydrochloride salt.

Table 2: Representative Amidation Reactions

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| Ammonia | Heat (thermal condensation) | 3-(Pyrrolidin-1-ylmethyl)benzamide |

| Aniline | EDCI, HOBt, DMF | N-Phenyl-3-(pyrrolidin-1-ylmethyl)benzamide |

As an amphoteric molecule, this compound exhibits both acidic and basic properties. The carboxylic acid group is weakly acidic (with a pKa similar to benzoic acid, ~4.2), while the tertiary pyrrolidine nitrogen is weakly basic (with a pKa of its conjugate acid around 10-11).

This dual functionality means the molecule's net charge is highly dependent on the pH of the solution. semanticscholar.org

In strongly acidic solutions (pH < 2): Both the carboxylic acid and the pyrrolidine nitrogen are protonated, resulting in a net positive charge (cationic form).

In moderately acidic to neutral solutions (pH ~4 to ~10): The carboxylic acid deprotonates to form a carboxylate anion, while the nitrogen remains protonated as an ammonium cation. In this pH range, the molecule exists predominantly as a zwitterion (a neutral molecule with both a positive and a negative charge).

In strongly basic solutions (pH > 11): The ammonium group is deprotonated, leaving the neutral tertiary amine and the anionic carboxylate group, resulting in a net negative charge (anionic form).

The hydrochloride salt of this compound is a common form in which this compound is supplied, reflecting the stability of the protonated amine. uni.lu

Table 3: Predominant Species at Varying pH

| pH Range | Carboxyl Group | Pyrrolidine Nitrogen | Net Charge | Predominant Form |

|---|---|---|---|---|

| pH < 2 | -COOH | -NH⁺- | +1 | Cationic |

| pH 4-10 | -COO⁻ | -NH⁺- | 0 | Zwitterionic |

| pH > 11 | -COO⁻ | -N- | -1 | Anionic |

Reactivity at the Pyrrolidine Nitrogen Center

The lone pair of electrons on the tertiary nitrogen atom of the pyrrolidine ring makes it a nucleophilic and basic center.

As a tertiary amine, the pyrrolidine nitrogen is nucleophilic and readily reacts with alkylating agents. The most common reaction is quaternization , where the nitrogen attacks an alkyl halide (e.g., methyl iodide) or another electrophilic alkyl source to form a quaternary ammonium salt. researchgate.netnih.gov This reaction is typically irreversible and results in a permanently positively charged nitrogen center.

Direct acylation of a tertiary amine is not possible as there is no proton to be removed from the nitrogen after the initial nucleophilic attack on the acylating agent (e.g., an acyl chloride or anhydride). The tetrahedral intermediate that would form is unstable and would revert to the starting materials.

Table 4: Representative N-Alkylation (Quaternization) Reactions

| Reactant | Conditions | Product |

|---|---|---|

| Iodomethane | Aprotic solvent (e.g., Acetone) | 1-Methyl-1-((3-carboxyphenyl)methyl)pyrrolidinium iodide |

| Benzyl bromide | Acetonitrile, heat | 1-Benzyl-1-((3-carboxyphenyl)methyl)pyrrolidinium bromide |

| Dimethyl sulfate | Neat or in solvent | 1-Methyl-1-((3-carboxyphenyl)methyl)pyrrolidinium methyl sulfate |

This compound possesses two potential donor sites for coordination to metal ions: the pyrrolidine nitrogen atom (a soft N-donor) and the carboxylate group (a hard O-donor), which becomes available upon deprotonation. nih.govnih.gov This structure allows it to act as a versatile ligand in coordination chemistry. ignited.in

It can function as:

A monodentate ligand , coordinating to a metal center through either the nitrogen atom or one of the carboxylate oxygens.

A bidentate chelating ligand , where both the nitrogen and a carboxylate oxygen bind to the same metal center, forming a stable five- or six-membered ring.

A bridging ligand , where the nitrogen and carboxylate groups bind to different metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.gov

The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the pH, which controls the protonation state of the ligand. nih.gov

Table 5: Potential Coordination Modes and Metal Complexes

| Metal Ion | Potential Coordination Mode | Potential Complex Structure |

|---|---|---|

| Copper(II) | Bidentate (N,O-chelation) | Mononuclear complex: [Cu(L)₂(H₂O)₂] |

| Zinc(II) | Bridging ligand | 1D, 2D, or 3D Coordination Polymer |

| Lanthanides (e.g., Gd³⁺) | Monodentate (O-donor) | Multimetallic clusters or frameworks |

| Rhodium(II) / Ruthenium(II) | Bidentate (N,O-chelation) | Catalytically active paddlewheel or octahedral complexes |

L represents the deprotonated form of this compound.

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions pivotal for the introduction of new functional groups. The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the carboxylic acid group (-COOH) and the pyrrolidin-1-ylmethyl group (-CH₂-pyrrolidine).

The carboxylic acid group is a deactivating, meta-directing substituent. Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The electron density is most significantly reduced at the ortho and para positions, thereby directing incoming electrophiles to the relatively more electron-rich meta positions.

Conversely, the pyrrolidin-1-ylmethyl group is generally considered an activating, ortho, para-directing group. The nitrogen atom of the pyrrolidine ring can donate electron density to the aromatic system via induction through the methylene (B1212753) bridge, thereby activating the ring towards electrophilic attack. However, under strongly acidic conditions, which are common for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the nitrogen atom of the pyrrolidine ring will be protonated. The resulting ammonium cation is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

The interplay of these directing effects determines the position of substitution. In acidic media, both the carboxyl and the protonated pyrrolidin-1-ylmethyl groups will direct incoming electrophiles to the positions meta to themselves. This complex directing effect can lead to a mixture of products, and the precise reaction conditions can be manipulated to favor a particular isomer.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(Pyrrolidin-1-ylmethyl)-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(pyrrolidin-1-ylmethyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 5-(Pyrrolidin-1-ylmethyl)-3-sulfobenzoic acid |

Formation of Chiral Derivatives for Enantiomeric Separation and Purity Determination

While this compound itself is achiral, the introduction of a chiral center allows for the formation of enantiomers. This can be achieved through various synthetic strategies, for instance, by modification of the pyrrolidine ring or the benzoic acid moiety to incorporate a stereocenter. Once a racemic mixture of a chiral derivative is synthesized, separation of the enantiomers is crucial for pharmacological studies and for the development of stereochemically pure active pharmaceutical ingredients.

A common and effective method for the separation of enantiomers is the formation of diastereomeric salts. This technique involves reacting the racemic mixture of the acidic or basic chiral derivative with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual diastereomers can be treated to regenerate the pure enantiomers of the target compound.

For a chiral derivative of this compound that is acidic, chiral bases such as (R)- or (S)-1-phenylethylamine can be used as resolving agents. Conversely, if the derivative is basic, chiral acids like (R)- or (S)-mandelic acid or tartaric acid can be employed.

The enantiomeric purity of the separated derivatives is typically determined using chiral high-performance liquid chromatography (HPLC). This analytical technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation on the chromatogram. The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess (ee), a measure of the purity of the chiral sample.

| Technique | Principle | Application |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form diastereomers with different solubilities, allowing for separation by crystallization. | Preparative scale separation of enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Analytical determination of enantiomeric purity (enantiomeric excess). |

Applications of 3 Pyrrolidin 1 Ylmethyl Benzoic Acid in Advanced Chemical Research

Role as a Precursor for Complex Chemical Synthesis

The primary application of 3-(pyrrolidin-1-ylmethyl)benzoic acid in advanced chemical research is its role as a versatile building block or intermediate in the synthesis of more complex molecules. ontosight.ai The presence of both a carboxylic acid and a tertiary amine allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

The benzoic acid moiety can be readily converted into esters, amides, or acid chlorides, facilitating its integration into larger molecular frameworks. This functionality is crucial in medicinal chemistry, where benzoic acid derivatives are used to synthesize compounds with a wide range of biological activities, including anticancer properties. preprints.orgnih.govnih.gov The pyrrolidine (B122466) fragment is also a key component in numerous pharmaceuticals, and introducing it via a precursor like this compound is a common strategy in drug discovery. nih.govmdpi.com

Research has shown that pyrrolidine-containing compounds are integral to the structure of many natural products and synthetic drugs. mdpi.com Therefore, this compound serves as a valuable starting material for creating novel analogues of existing drugs or for developing entirely new chemical entities. Its structure allows for systematic modifications to explore structure-activity relationships (SAR), a fundamental practice in the development of new therapeutic agents. ontosight.ai

Table 1: Synthetic Utility of this compound

| Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Pyrrolidine Ring | N-oxide formation, Salt formation | N-oxides, Quaternary ammonium (B1175870) salts |

Utility in the Development of New Ligands for Catalysis

While specific research detailing the use of this compound as a ligand for catalysis is not extensively documented, its structural motifs suggest significant potential in this area. The molecule contains both a nitrogen atom within the pyrrolidine ring and an oxygen atom in the carboxylic acid group, making it a potential N,O-bidentate ligand. Such ligands are capable of forming stable chelate complexes with a variety of metal centers.

The development of organocatalysts based on pyrrolidine scaffolds, particularly those derived from proline, is a well-established field. nih.gov These catalysts are effective in a range of asymmetric reactions. The benzoic acid component of this compound could serve as a co-catalyst or as an additional binding site to modulate the catalytic activity and selectivity of a metal complex. nih.gov For instance, iridium-catalyzed reactions often utilize carboxylate groups as directing groups for C-H activation, a powerful tool for late-stage functionalization of complex molecules. nih.gov The structure of this compound is well-suited for such applications, potentially enabling regioselective modifications of the benzoic acid ring.

Integration into Chemical Biology Probes and Molecular Tools

The bifunctional nature of this compound makes it an attractive scaffold for the design of chemical biology probes and molecular tools. These tools are essential for studying biological processes within living systems. The carboxylic acid can be used to attach reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, while the pyrrolidine-containing portion of the molecule can serve as a targeting moiety for specific proteins or enzymes. mdpi.com

Amino acids and their derivatives are frequently used as hubs for constructing multifunctional molecules for biological studies. mdpi.com this compound can be conceptualized in a similar manner, where its distinct chemical functionalities allow for the covalent linkage of different molecular components. This modular approach is highly valuable in creating probes for target identification and validation in drug discovery.

For example, a fluorescent dye could be coupled to the carboxylic acid, and the pyrrolidine moiety could be part of a pharmacophore that binds to a specific protein target. This would allow for the visualization and tracking of the target protein within cells. While direct examples using this specific compound are not prevalent, the principles of probe design strongly support its potential utility in this context.

Application in Proteomics Research Methodologies

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are indispensable tools. Activity-based protein profiling (ABPP) is a powerful strategy that uses chemical probes to assess the functional state of enzymes in complex biological systems. While this compound itself is not an activity-based probe, it can serve as a precursor for the synthesis of such probes. scbt.com

Research on cyanopyrrolidine scaffolds has demonstrated their utility in developing covalent inhibitors and activity-based probes for enzymes like deubiquitinases (DUBs). rsc.org A study on a thiazole (B1198619) cyanopyrrolidine probe, which also contained an alkyne tag for downstream analysis via click chemistry, successfully profiled on- and off-targets in cellular proteomes. rsc.org This highlights the potential for pyrrolidine-containing fragments to be incorporated into sophisticated proteomic tools.

The this compound molecule could be elaborated into a more complex probe. For instance, the carboxylic acid could be modified to include a reactive "warhead" group that forms a covalent bond with a target enzyme, and the pyrrolidine ring could contribute to the binding affinity and selectivity of the probe. The development of such tools is crucial for understanding enzyme function and for the discovery of new drug targets.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imatinib |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride |

| 4-Chloromethyl-benzoic acid |

| N-methyl piperazine |

| 4-chloromethyl-methyl benzoate |

| 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |

| 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid |

| anthranilic acid |

| citraconic anhydride |

| L-proline |

| 4-nitrobenzoic acid |

| H-Pro-Gly-D-Ala-OH |

| 3-(2-Oxo-pyrrolidin-1-ylmethyl)-benzoic acid |

| 3-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester |

| 4-Pyrrolidin-1-ylmethyl-benzoic acid |

| 3-methyl-5-(pyrrolidin-1-yl)benzoic acid |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-(Pyrrolidin-1-ylmethyl)benzoic Acid

Currently, there is a significant lack of published research specifically detailing the properties and applications of this compound. The compound is primarily available through various chemical suppliers as its hydrochloride salt, where it is classified as a building block or intermediate for organic synthesis. This suggests its use in the proprietary research and development sector, likely as a precursor for more complex molecules in fields such as pharmaceuticals.

Identification of Unexplored Synthetic Pathways and Methodologies

Given the absence of detailed synthetic procedures in peer-reviewed literature, the common methods for preparing this compound can be inferred from general organic chemistry principles. A likely and common synthetic route would involve the reaction of a 3-(halomethyl)benzoic acid ester with pyrrolidine (B122466), followed by hydrolysis of the ester to yield the final carboxylic acid.

Unexplored Synthetic Pathways:

Reductive Amination: A plausible, yet undocumented, pathway could be the reductive amination of 3-formylbenzoic acid with pyrrolidine. This would involve the formation of an intermediate enamine or iminium ion, which is then reduced to the final product. Various reducing agents could be explored to optimize this reaction.

Mannich-type Reactions: An alternative approach could involve a variation of the Mannich reaction, although this would be less direct.

Transition-Metal Catalyzed Cross-Coupling: More advanced and less explored methodologies could involve palladium or copper-catalyzed cross-coupling reactions, though these would likely be more complex and expensive for this particular target molecule.

The exploration of these alternative synthetic routes could lead to more efficient, scalable, and environmentally friendly methods for the production of this compound and its derivatives.

Opportunities for Advanced Spectroscopic and Structural Investigations

The lack of published experimental data presents a clear opportunity for a full spectroscopic and structural characterization of this compound.

Key Areas for Investigation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be invaluable for unambiguously confirming the chemical structure and providing insights into the electronic environment of the atoms.

Infrared (IR) and Raman Spectroscopy: These techniques would help to identify the characteristic vibrational modes of the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C-N bond of the pyrrolidine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition. Fragmentation analysis could provide further structural information.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This would offer valuable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Potential for Deeper Theoretical and Computational Understanding

In conjunction with experimental studies, theoretical and computational chemistry can provide a deeper understanding of the properties of this compound.

Potential Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry, electronic structure, and predict spectroscopic data (NMR, IR) to be compared with experimental results.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential for intermolecular interactions.

Pharmacophore Modeling: If the compound is to be explored for medicinal purposes, computational modeling could predict its potential biological targets based on its 3D structure and electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational flexibility of the molecule and its interactions with solvents or potential biological receptors.

Emerging Roles in Novel Chemical Research Paradigms

While currently relegated to the status of a simple building block, the structural motifs within this compound suggest several potential emerging roles in modern chemical research.

Medicinal Chemistry: The pyrrolidine ring is a common scaffold in many biologically active compounds. The benzoic acid moiety provides a handle for further functionalization or can act as a key interacting group with biological targets. This compound could serve as a fragment for the development of novel therapeutics, for instance, as an inhibitor for enzymes or a ligand for receptors.

Materials Science: The carboxylic acid group allows for the formation of metal-organic frameworks (MOFs) or coordination polymers. The pyrrolidine group could be used to tune the properties of such materials.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions makes it an interesting candidate for the design of self-assembling systems.

Q & A

Q. What methodologies determine the adsorption behavior of this compound on indoor surfaces or nanomaterials?

- Methodological Answer : Quartz crystal microbalance (QCM) measurements quantify adsorption kinetics on silica or polymer-coated surfaces. X-ray photoelectron spectroscopy (XPS) analyzes surface chemical composition post-adsorption. Computational models (e.g., Langmuir isotherm) fit experimental data to determine binding affinity. Environmental relevance is assessed by simulating indoor humidity (30–70% RH) and temperature (20–25°C) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.